(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

Wnt signaling pyrazolopyridine regiochemistry

This penultimate intermediate (XXIII) from the Samumed patent US8618128B1 features a critical triad of N1-trityl protection, C5-bromo substitution, and a C3-hydroxymethyl group. The trityl group stabilizes the core during Suzuki-Miyaura cross-coupling at C5, while enabling clean acidolytic deprotection that preserves the C3 oxidation state. The 5-bromo (not 3-bromo isomer, CAS 1383446-28-3) ensures regiochemical fidelity for C–C bond formation. Procuring the alcohol—rather than the aldehyde (CAS 1481628-10-7)—allows orthogonal protection strategies during SAR exploration. Supplied at ≥98% purity with full QC documentation (NMR, HPLC, GC) for unambiguous identity verification via the distinct bromine isotopic pattern (MW 470.36).

Molecular Formula C26H20BrN3O
Molecular Weight 470.4 g/mol
Cat. No. B8169776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol
Molecular FormulaC26H20BrN3O
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)Br)C(=N4)CO
InChIInChI=1S/C26H20BrN3O/c27-22-16-23-24(18-31)29-30(25(23)28-17-22)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,31H,18H2
InChIKeyNYSXVHYSXHNFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol – A Validated Wnt Pathway Intermediate


(5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (CAS 1481628-09-4) is a specifically substituted heterocyclic intermediate within the pyrazolo[3,4-b]pyridine class. It features a trityl (triphenylmethyl) protecting group at the N1 position, a bromine atom at C5, and a hydroxymethyl group at C3 [1]. Its documented primary application is as a synthetic building block in the preparation of 1H-pyrazolo[3,4-b]pyridine-based Wnt pathway inhibitors, as explicitly demonstrated in a key patent (US8618128B1), where it serves as a penultimate intermediate to the corresponding C3-carbaldehyde derivative [1].

Why Generic Substitution Fails: The Critical Architecture of (5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol


Generic substitution within this chemical series is highly unreliable due to three interdependent structural features that dictate downstream synthetic utility. First, the trityl group at N1 is not merely a generic protecting group; its steric bulk provides superior stabilization of the pyrazolo[3,4-b]pyridine core during cross-coupling at C5, while its acid-lability allows for clean deprotection under conditions that preserve the C3 hydroxymethyl functionality [1]. Second, the bromine at the 5-position (not 3-position) is essential for the regiochemical integrity of subsequent C–C bond-forming reactions in the patent's synthetic route, where a 3-bromo isomer would yield a different connectivity entirely [1]. Third, the hydroxymethyl group at C3 represents a specific oxidation state that is precisely required for late-stage oxidation to the aldehyde; substituting the aldehyde directly (CAS 1481628-10-7) eliminates the ability to use orthogonal protecting group strategies on the C3 chain . These three features are co-dependent: changing any single element disrupts the entire synthetic sequence validated in the patent.

Quantitative Differentiation Evidence: (5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol vs. Closest Analogs


Regioisomeric Specificity: 5-Bromo vs. 3-Bromo Substitution in Patent-Validated Synthesis

In the synthetic route disclosed in US8618128B1, the 5-bromo substitution pattern on the pyrazolo[3,4-b]pyridine core is structurally essential. The patent explicitly employs the 5-bromo intermediate (target compound) for subsequent C5-selective cross-coupling to introduce the pyridin-3-yl substituent [1]. In contrast, the 3-bromo regioisomer (3-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine, CAS 1383446-28-3) possesses the bromine at the C3 position, which is the site occupied by the hydroxymethyl group in the target compound. Using the 3-bromo isomer would preclude the essential C3-functionalization required in the patent's synthetic sequence, leading to a completely different, non-analogous final product [1].

Wnt signaling pyrazolopyridine regiochemistry intermediate

Oxidation State Control: Methanol vs. Carbaldehyde as the Strategically Preferable Intermediate

The target compound (C3-hydroxymethyl, CAS 1481628-09-4) and its direct oxidized congener (C3-carbaldehyde, CAS 1481628-10-7) are sequential intermediates in the same patent synthetic route [1]. The alcohol form offers a critical advantage: the hydroxymethyl group can be protected (e.g., as a silyl ether) to enable orthogonal chemistry at C5 while preserving the latent aldehyde functionality. The carbaldehyde cannot be reversibly protected in the same manner. The patent describes the alcohol as compound (XXIII) and the aldehyde as compound (XXIV), confirming the alcohol as the immediate precursor to the aldehyde [1]. Furthermore, the alcohol (MW 470.36) differs from the aldehyde (MW 468.34) by 2.02 g/mol (one oxygen atom), which corresponds to the oxidation state change [1].

oxidation state protecting group strategy synthetic intermediate aldehyde precursor

N1-Trityl Protection: Differentiating Stability and Solubility from N1-Unprotected or N1-Methyl Analogs

The trityl (triphenylmethyl) group at N1 confers distinct physicochemical properties that differentiate the target compound from N1-unprotected analogs such as (5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol or N1-methyl derivative (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (CAS 1824485-10-0). The trityl group significantly increases molecular weight (470.36 vs. ~242.07 for the N1-unprotected analog, vs. 163.18 for the N1-methyl analog) and enhances solubility in non-polar organic solvents such as dichloromethane and toluene, which are the solvents specified in the patent's synthetic procedures [1]. The trityl group also prevents N1-H tautomerism, which can complicate both purification and reaction outcomes in unprotected pyrazolo[3,4-b]pyridines [1].

trityl protecting group solubility stability pyrazole protection

Commercial Purity Benchmark: 98% Standard Purity with Batch-Specific QC Documentation

The target compound is commercially available with a standard purity specification of 98% from at least one major supplier (Bidepharm, Cat. No. BD01518252), with batch-specific QC documentation including NMR, HPLC, or GC analysis reports provided . This purity level is comparable to the NLT 98% specification for the closely related aldehyde analog (CAS 1481628-10-7) from MolCore , indicating that high-purity material is accessible for both oxidation states. The 98% purity specification provides a procurement benchmark: any alternative source offering lower purity (e.g., 95%) would require additional purification steps before use in the patent-described synthetic sequence, adding cost and time.

purity specification quality control NMR HPLC procurement

Patent-Validated Role: Explicit Intermediacy in Wnt Pathway Inhibitor Synthesis

The compound is explicitly designated as intermediate (XXIII) in US8618128B1 and is directly converted to the C3-carbaldehyde (XXIV) for subsequent elaboration into biologically active 1H-pyrazolo[3,4-b]pyridine Wnt pathway inhibitors [1]. The patent reports that final compounds demonstrate Wnt pathway inhibitory activity, with relevance to oncology, fibrosis, and other indications [1]. This patent-validated role is not shared by arbitrary brominated pyrazolo[3,4-b]pyridines; the specific substitution pattern (5-Br, N1-trityl, C3-CH2OH) is required [1]. In contrast, generic pyrazolo[3,4-b]pyridines lacking this substitution pattern are described in other patents for different targets (e.g., PI4KIIIβ inhibition in EP3157922, or Raf kinase inhibition in US20110092479) [2][3].

Wnt inhibitor patent intermediate oncology fibrosis drug discovery

Molecular Weight and Formula Homogeneity: Distinguishing the Methanol from Structurally Similar Intermediates

The molecular formula of the target compound (C26H20BrN3O, MW 470.36 g/mol) is distinct from all known closely related analogs: the aldehyde (C26H18BrN3O, MW 468.34, CAS 1481628-10-7) , the 3-bromo regioisomer (C25H18BrN3, MW 440.34, CAS 1383446-28-3) , the N1-methyl analog (C8H9N3O, MW 163.18, CAS 1824485-10-0) , and the 5-nitro analog (C7H6N4O3, MW 194.15, CAS 1186609-14-2) [2]. These molecular weight differences are sufficient for unambiguous identity confirmation via mass spectrometry. The bromine isotopic pattern ([M] and [M+2] peaks in approximately 1:1 ratio) provides an additional orthogonal identity confirmation not available for non-halogenated analogs [1].

molecular formula batch consistency identity verification mass spectrometry

Procurement-Driven Application Scenarios for (5-Bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol


Wnt Pathway Inhibitor Lead Optimization and SAR Studies

Research groups pursuing Wnt pathway inhibitors based on the pyrazolo[3,4-b]pyridine scaffold should procure this specific intermediate, as it is the validated penultimate precursor to the C3-carbaldehyde key intermediate (XXIV) in the Samumed patent US8618128B1 [1]. The 5-bromo substituent enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at C5, while the trityl group ensures compatibility with the coupling conditions and simplifies purification [1]. Procuring the alcohol rather than the aldehyde allows for orthogonal protection strategies during SAR exploration [1].

Multi-Kilogram Process Development and Scale-Up

Process chemistry teams scaling the patent-described synthetic route require this compound as the defined intermediate (XXIII) at the kilogram scale [1]. The commercial availability at 98% purity with batch QC documentation (NMR, HPLC, GC) from Bidepharm (Cat. BD01518252) provides a reliable sourcing option . The trityl group's contribution to organic solubility facilitates the biphasic DCM/water workup conditions used in the oxidation step to the aldehyde, which is critical for maintaining yield and purity at scale [1].

Comparative Intermediate Sourcing for Contract Research and CDMO Projects

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) tasked with synthesizing pyrazolo[3,4-b]pyridine-based Wnt inhibitors should specify this compound by CAS (1481628-09-4) rather than relying on generic '5-bromopyrazolopyridine methanol' descriptions [1]. The distinct molecular formula (C26H20BrN3O), molecular weight (470.36), and bromine isotopic pattern provide unambiguous identity verification that prevents procurement errors involving the 3-bromo isomer (CAS 1383446-28-3) or the aldehyde (CAS 1481628-10-7) [1].

Academic Research into Pyrazolo[3,4-b]pyridine Chemical Biology and Kinase Selectivity Profiling

Academic laboratories investigating the selectivity profile of pyrazolo[3,4-b]pyridine derivatives across kinase targets (Wnt pathway vs. PI4KIIIβ vs. Raf) should use this compound as a starting point for generating probe molecules [1][2][3]. The specific 5-bromo, N1-trityl, C3-hydroxymethyl substitution pattern is distinct from the substitution patterns required for PI4KIIIβ or Raf inhibitors, and using this compound ensures that the resulting chemical probes are optimized for Wnt pathway interrogation rather than off-target kinase inhibition [1][2][3].

Quote Request

Request a Quote for (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.